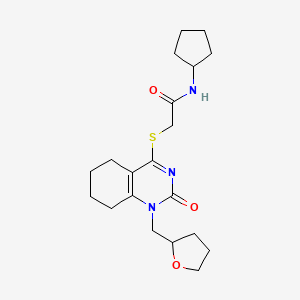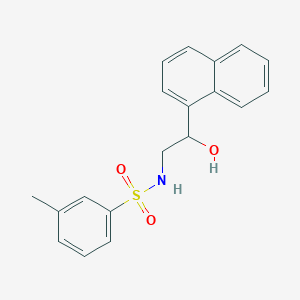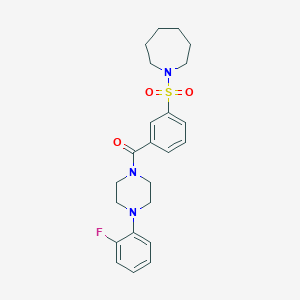
(3-(Azepan-1-ylsulfonyl)phenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups and structural features that are common in medicinal chemistry . It has an azepane ring, which is a seven-membered saturated ring containing nitrogen. This ring is known to be used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a phenyl ring and a piperazine ring, both of which are common features in many pharmaceuticals .
Molecular Structure Analysis
The molecular formula of the compound is C23H28FN3O3S, and its molecular weight is 445.55. It contains several functional groups including a sulfonyl group, a piperazine ring, and a fluorophenyl group.Wissenschaftliche Forschungsanwendungen
Neurotransmitter System Studies
Piperazine derivatives are often studied for their potential effects on neurotransmitter systems, such as serotonin and dopamine, which play crucial roles in mood regulation, cognition, and other central nervous system functions. For example, arylpiperazine derivatives have been investigated for their anxiolytic-like effects through interactions with the GABAergic and 5-HT systems (Kędzierska et al., 2019). These studies contribute to the understanding of anxiety disorders and the development of new therapeutic agents.
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and disposition of pharmaceutical compounds is critical in drug development. Studies on compounds like SB-649868, an orexin receptor antagonist, provide insights into the metabolic pathways, bioavailability, and excretion of drugs (Renzulli et al., 2011). These findings are crucial for optimizing drug design, improving therapeutic efficacy, and minimizing adverse effects.
Diagnostic and Therapeutic Research
Compounds with specific functional groups can be modified to create diagnostic tools or therapeutic agents. For instance, radiolabeled compounds are used in positron emission tomography (PET) imaging to study various diseases, including cancer and neurological disorders. The development of [18F]DASA-23, a novel radiopharmaceutical for measuring pyruvate kinase M2 levels in glioma, illustrates how chemical compounds are instrumental in advancing diagnostic imaging and potentially guiding therapy (Patel et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(azepan-1-ylsulfonyl)phenyl]-[4-(2-fluorophenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O3S/c24-21-10-3-4-11-22(21)25-14-16-26(17-15-25)23(28)19-8-7-9-20(18-19)31(29,30)27-12-5-1-2-6-13-27/h3-4,7-11,18H,1-2,5-6,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOUWIWKVQYPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate](/img/structure/B2741546.png)
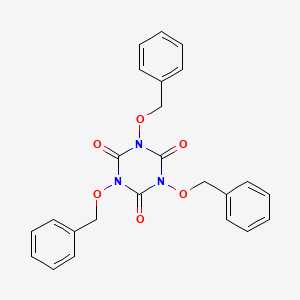
![N-{4-[4-(methylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-furamide](/img/structure/B2741548.png)
![N-[[1-(5-Chlorothiophen-2-yl)sulfonylpiperidin-4-yl]methyl]-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2741549.png)
![(5,6-Dichloro-2-methylpyridin-3-yl)-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B2741551.png)

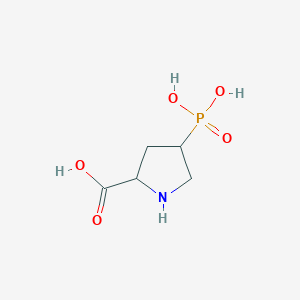

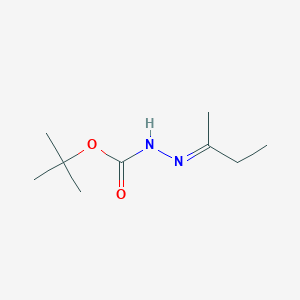
![2-(3,4-dimethoxyphenyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2741557.png)
